molecular formula C33H38N4O6 B1197093 3-(2-{[3-(2-carboxyethyl)-5-[(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene}-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methyl-1H-pyrrol-3-yl)propanoic acid

3-(2-{[3-(2-carboxyethyl)-5-[(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene}-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methyl-1H-pyrrol-3-yl)propanoic acid

Cat. No.: B1197093
M. Wt: 586.7 g/mol
InChI Key: NNMALANKTSRILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phycocyanobilin can be synthesized through a series of enzymatic reactions starting from 5-aminolevulinic acid . The biosynthetic pathway involves several steps:

  • Two molecules of 5-aminolevulinic acid undergo a condensation reaction catalyzed by porphobilinogen synthase to yield porphobilinogen.
  • Four molecules of porphobilinogen are polymerized into a linear tetrapyrrole by porphobilinogen deaminase.
  • The linear tetrapyrrole is converted to uroporphyrinogen III by uroporphyrinogen III synthase.
  • Uroporphyrinogen III is then converted to heme by uroporphyrinogen III decarboxylase.
  • The heme molecule is converted to biliverdin IX α.
  • Finally, biliverdin is reduced to phycocyanobilin by phycocyanin ferredoxin oxidoreductase .

Industrial Production Methods: Industrial production of phycocyanobilin often involves the use of genetically engineered microorganisms such as Escherichia coli. By optimizing the expression of key enzymes and using high-throughput screening methods, researchers have been able to enhance the production of phycocyanobilin in Escherichia coli . This approach allows for the large-scale production of phycocyanobilin for various applications.

Chemical Reactions Analysis

Types of Reactions: Phycocyanobilin undergoes several types of chemical reactions, including:

    Oxidation: Phycocyanobilin can be oxidized to form biliverdin.

    Reduction: Biliverdin can be reduced back to phycocyanobilin.

    Substitution: Phycocyanobilin can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and ferredoxin are used.

    Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.

Major Products:

    Oxidation: Biliverdin.

    Reduction: Phycocyanobilin.

    Substitution: Various substituted phycocyanobilin derivatives.

Comparison with Similar Compounds

  • Bilirubin
  • Biliverdin
  • Urobilin
  • Stercobilin

Phycocyanobilin’s unique properties and wide range of applications make it a valuable compound in various fields of scientific research and industry.

Properties

IUPAC Name

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMALANKTSRILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20298-86-6
Record name 3-[(2Z,5E)-2-[[3-(2-Carboxyethyl)-5-[(Z)-[(3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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